PDE4 Inhibitory Potency: Misattributed IC₅₀ Data Must Not Be Used for Procurement Decisions
The BindingDB entry BDBM50215947 (CHEMBL53710) cites an IC₅₀ of 12 nM against guinea‑pig macrophage PDE4 and a Ki of 13 nM in a [³H]‑rolipram binding assay [1]. This entry is cross‑referenced to the title compound on several commercial aggregator sites. However, inspection of the deposited SMILES (COc1ccc(Cn2cc(C)c3ccc(cc23)C(=O)Nc2c(Cl)cncc2Cl)cc) reveals a polycyclic carboxamide chemotype, not the target bis‑pyrazole amine [2]. Consequently, the 12 nM value cannot be attributed to 1‑ethyl‑4‑methyl‑N‑[(1‑methyl‑1H‑pyrazol‑5‑yl)methyl]‑1H‑pyrazol‑3‑amine. No primary screening data for the correct chemical structure have been identified in any public database.
| Evidence Dimension | PDE4 catalytic inhibition IC₅₀ |
|---|---|
| Target Compound Data | No verified data available |
| Comparator Or Baseline | Misattributed entry (BDBM50215947): IC₅₀ = 12 nM |
| Quantified Difference | N/A – data belong to a different chemotype |
| Conditions | Guinea‑pig macrophage PDE4; [³H]‑rolipram displacement on guinea‑pig brain membranes |
Why This Matters
Procurement officers or screening biologists who select this compound on the basis of the misleading 12 nM potency annotation risk obtaining a chemical entity with unknown PDE4 activity, wasting primary screening resources.
- [1] BindingDB. BDBM50215947 (CHEMBL53710). Accessed via https://www.bindingdb.org. View Source
- [2] ChEMBL. CHEMBL53710. Available via https://www.ebi.ac.uk/chembl/. View Source
